5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline
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Description
5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline is a useful research compound. Its molecular formula is C22H20ClFN4O3S and its molecular weight is 474.94. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- A study focused on synthesizing derivatives of piperidine, including compounds similar to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", demonstrated significant antibacterial activity. These compounds were synthesized using microwave-assisted synthesis, highlighting a novel approach in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-cancer Activity
- Research evaluated a 1, 2, 4 - triazole derivative, structurally related to "this compound", for its anti-cancer activity against Dalton’s Lymphoma Ascitic in mice. The compound showed considerable improvement in various hematological parameters, suggesting its potential as an anti-cancer agent (Arul & Smith, 2016).
Acetylcholinesterase Inhibition
- A study synthesized compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, related to the query compound, which exhibited potent anti-acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases (Sugimoto et al., 1995).
Anti-fatigue Effects
- Research involving benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, indicated anti-fatigue effects in animal models. These compounds improved swimming endurance capacity in mice, suggesting potential applications in managing fatigue-related conditions (Wu et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-16(24)15(23)9-12/h5-10H,4,11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMGICQOOMQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.